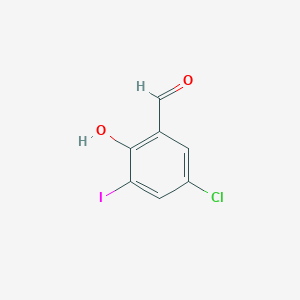

5-Chloro-2-hydroxy-3-iodobenzaldehyde

概述

描述

5-Chloro-2-hydroxy-3-iodobenzaldehyde: is an organic compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.46 g/mol . It is a derivative of benzaldehyde, characterized by the presence of chlorine, iodine, and hydroxyl functional groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 5-Chloro-2-hydroxy-3-iodobenzaldehyde typically begins with 5-chlorosalicylic acid.

Iodination: The chlorosalicylic acid undergoes iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the meta position relative to the hydroxyl group.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors for the iodination and formylation steps to ensure high yield and purity.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

化学反应分析

Types of Reactions:

Oxidation: 5-Chloro-2-hydroxy-3-iodobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: 5-Chloro-2-hydroxy-3-iodobenzoic acid.

Reduction: 5-Chloro-2-hydroxy-3-iodobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Building Block: Serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

Biological Studies: Utilized in biological studies to investigate the effects of halogenated benzaldehydes on biological systems.

Drug Development: Potential use in drug development due to its unique functional groups.

Industry:

Material Science: Employed in the development of new materials with specific properties.

Chemical Manufacturing: Used in the production of various chemical products.

作用机制

The mechanism of action of 5-Chloro-2-hydroxy-3-iodobenzaldehyde involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The chlorine and iodine atoms can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis .

相似化合物的比较

5-Chloro-2-hydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-Hydroxy-3-iodobenzaldehyde: Lacks the chlorine atom, affecting its electronic properties and reactivity.

5-Chloro-3-iodosalicylaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity patterns.

Uniqueness: 5-Chloro-2-hydroxy-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

生物活性

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS No. 215124-03-1) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

The synthesis of this compound typically involves several steps:

- Starting Material : The process begins with 5-chlorosalicylic acid.

- Iodination : The chlorosalicylic acid undergoes iodination using iodine in the presence of an oxidizing agent like potassium iodate, introducing the iodine atom at the meta position relative to the hydroxyl group.

- Formylation : The iodinated product is then subjected to formylation via a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the ortho position relative to the hydroxyl group.

The biological activity of this compound is primarily attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Hydroxyl Group : It can participate in hydrogen bonding, affecting solubility and reactivity.

- Chlorine and Iodine Atoms : These halogens influence the compound's electronic properties, enhancing its reactivity and making it a versatile reagent in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction. For instance, it has been shown to affect cell cycle progression in cancer cell lines, leading to increased rates of apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both chlorine and iodine atoms contributes to its unique reactivity profile compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and iodine substituents | Antimicrobial and anticancer |

| 5-Chloro-2-hydroxybenzaldehyde | Lacks iodine | Reduced reactivity |

| 2-Hydroxy-3-iodobenzaldehyde | Lacks chlorine | Different electronic properties |

| 5-Chloro-3-iodosalicylaldehyde | Different functional group positioning | Varying reactivity patterns |

Case Studies

- Antitumor Studies : A study focused on the compound's ability to inhibit specific cancer cell lines demonstrated that it could significantly reduce cell viability at concentrations as low as 10 µM . The mechanism involved downregulation of key survival pathways in cancer cells.

- Enzyme Inhibition : Another research effort highlighted its potential as an enzyme inhibitor, where it was shown to effectively inhibit certain dehydrogenases involved in metabolic pathways, suggesting a role in metabolic modulation .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-3-iodobenzaldehyde, and what key parameters influence yield?

- Methodological Answer : The synthesis can involve halogenation of hydroxybenzaldehyde derivatives. For example, iodination of 5-chlorosalicylaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) has been reported for similar compounds . Key parameters include:

- Reagent stoichiometry : Excess iodine may lead to di-iodination.

- Temperature control : Higher temperatures promote side reactions.

- Protecting groups : Hydroxy groups may require protection (e.g., acetyl) to prevent oxidation during iodination .

Alternative routes include Suzuki-Miyaura coupling for introducing iodine, though this requires pre-functionalized boronic esters.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks . Work in a fume hood to avoid inhalation (H335 hazard) .

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to light and moisture, which can dehalogenate the compound .

- Decontamination : Clean spills with ethanol/water mixtures; avoid strong bases that may degrade the aldehyde group .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and aldehyde (≈1680 cm⁻¹) stretches. Compare with databases like the Coblentz Society’s IR spectra for chlorinated benzaldehydes .

- X-ray Crystallography : Resolve halogen (I, Cl) positions and hydrogen-bonding networks. Single-crystal analysis of derivatives (e.g., 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde) reveals planar geometry and intermolecular O–H···O interactions .

- NMR : Use deuterated DMSO for solubility. Expect deshielded aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons influenced by electron-withdrawing groups (Cl, I) .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved when determining the structure of iodinated benzaldehyde derivatives?

- Methodological Answer :

- Data Validation : Cross-validate using multiple techniques (e.g., compare X-ray bond lengths with DFT-calculated values) .

- Dynamic NMR : Resolve rotational barriers in aldehyde groups caused by steric hindrance from iodine.

- Halogen Bonding Analysis : Use Hirshfeld surfaces to quantify I···O interactions, which may explain discrepancies in melting points or solubility .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity at the aldehyde carbon.

- Fukui Functions : Identify sites prone to nucleophilic attack (e.g., iodine substitution vs. aldehyde oxidation) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways for Suzuki coupling or condensation reactions.

Q. How can researchers address discrepancies in reported reaction mechanisms for iodinated benzaldehyde derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish between concerted and stepwise mechanisms in iodination .

- In Situ Monitoring : Employ Raman spectroscopy or HPLC to track intermediate formation during reactions.

- Controlled Competition Experiments : Compare reactivity of this compound with non-halogenated analogs to isolate electronic vs. steric effects.

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent dehalogenation. Avoid strong bases that may deprotonate the hydroxyl group, leading to oxidation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at ≤8°C for long-term stability .

- Light Sensitivity : UV-Vis studies indicate photodegradation above 300 nm; use UV-blocking containers .

属性

IUPAC Name |

5-chloro-2-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRWUDUYCZRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396213 | |

| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215124-03-1 | |

| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215124-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。